[1,3]Dioxolo[4,5-g]isoquinoline
Overview
Description
[1,3]Dioxolo[4,5-g]isoquinoline is a heterocyclic organic compound characterized by a fused ring system that includes a dioxole ring and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for [1,3]dioxolo[4,5-g]isoquinoline involves the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde . Another method includes the Heck reaction starting from 2-(2-iodophenethyl)isoquinolin-1(2H)-one . These methods offer good yields and relatively simple procedures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The Heck reaction, in particular, is well-suited for large-scale synthesis due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
[1,3]Dioxolo[4,5-g]isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound and its derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,3]dioxolo[4,5-g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Bicuculline: A benzylisoquinoline alkaloid that acts as a GABA_A receptor antagonist.
Noscapine: A phthalide isoquinoline alkaloid with antitussive and anticancer properties.
Protoberberine Alkaloids: These compounds share a similar isoquinoline core and exhibit diverse biological activities.
Uniqueness
[1,3]Dioxolo[4,5-g]isoquinoline is unique due to its fused dioxole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its potential in various applications.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-g]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDGERFICTFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C=NC=CC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507867 | |
Record name | 2H-[1,3]Dioxolo[4,5-g]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269-44-3 | |
Record name | 2H-[1,3]Dioxolo[4,5-g]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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